molecular formula C19H15N5O3S B11190189 N-(3-methoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(3-methoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11190189
M. Wt: 393.4 g/mol
InChI Key: JYGXDTIXSAJWNR-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyridinyl group, an oxadiazole ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thiazole ring synthesis: This step may involve the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the synthesized oxadiazole and thiazole intermediates with the methoxyphenyl and pyridinyl groups using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDC, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibiting or activating their functions.

    Interfere with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulate signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C19H15N5O3S/c1-26-14-4-2-3-12(9-14)10-21-17(25)19-22-15(11-28-19)18-23-16(24-27-18)13-5-7-20-8-6-13/h2-9,11H,10H2,1H3,(H,21,25)

InChI Key

JYGXDTIXSAJWNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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